molecular formula C11H12N2O B8577435 3-(Benzyloxy)azetidine-1-carbonitrile

3-(Benzyloxy)azetidine-1-carbonitrile

Cat. No.: B8577435
M. Wt: 188.23 g/mol
InChI Key: FYNJJNPBLZGHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)azetidine-1-carbonitrile is a small heterocyclic compound featuring a strained four-membered azetidine ring. The molecule is substituted with a benzyloxy group at position 3 and a carbonitrile group at position 1. The benzyloxy group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability, while the carbonitrile moiety can participate in hydrogen bonding or act as a metabolic stabilizer.

Despite its structural interest, direct data on this compound (e.g., synthesis, physical properties, or applications) are scarce in the provided evidence. However, inferences can be drawn from structurally related compounds (Table 1).

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-phenylmethoxyazetidine-1-carbonitrile

InChI

InChI=1S/C11H12N2O/c12-9-13-6-11(7-13)14-8-10-4-2-1-3-5-10/h1-5,11H,6-8H2

InChI Key

FYNJJNPBLZGHGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C#N)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their structural differences:

Compound Name CAS Number Ring Structure Substituents Similarity Score
3-(Benzyloxy)azetidine-1-carbonitrile N/A Azetidine 3-benzyloxy, 1-carbonitrile N/A
1-Benzhydrylazetidine-3-carbonitrile 5562-20-9 Azetidine 3-benzhydryl, 1-carbonitrile 0.71
2-(1-Benzylpiperidin-3-yl)acetonitrile 136624-42-5 Piperidine 3-benzyl, acetonitrile 0.69
1-Benzyl-3-Hydroxymethyl-Pyrrolidine-3-Carbonitrile 1350475-49-8 Pyrrolidine 3-hydroxymethyl, 3-carbonitrile, 1-benzyl N/A
Key Observations:

Ring Size and Strain :

  • Azetidine (4-membered ring) derivatives exhibit higher ring strain than piperidines (6-membered) or pyrrolidines (5-membered). This strain increases reactivity, making azetidines prone to ring-opening reactions or serving as rigid scaffolds in drug design .
  • Piperidine analogs (e.g., 2-(1-benzylpiperidin-3-yl)acetonitrile) offer greater conformational flexibility, which may enhance binding to biological targets requiring adaptable geometries.

Substituent Effects: The benzyloxy group in the target compound differs from benzhydryl (in 1-benzhydrylazetidine-3-carbonitrile) or benzyl groups (in piperidine analogs). Carbonitrile Position: The 1-carbonitrile in azetidine derivatives contrasts with pyrrolidine analogs (e.g., 1-Benzyl-3-Hydroxymethyl-Pyrrolidine-3-Carbonitrile), where the nitrile is at position 3. Positional differences alter electronic distribution and steric interactions.

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